molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B1510158
M. Wt: 153.61 g/mol
InChI Key: YIQNGDVIVYLVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of cyclopenta[b]pyridine derivatives often involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” consists of a cyclopenta[b]pyridine core with a chlorine atom attached to the third carbon atom .


Chemical Reactions Analysis

The multicomponent condensation reaction used in the synthesis of cyclopenta[b]pyridine derivatives represents a profound structural transformation . The reaction involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-pot Synthesis Approach

    The compound is part of a group of cyclopentyl and cyclohexyl annealed pyridines that can be synthesized via a one-pot, four-component process. This method involves coupling, isomerization, alkylation, and cyclocondensation, yielding good results for the creation of pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).

  • Applications in Pharmaceuticals and Antimicrobials

    3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine finds applications in pharmaceutical research, acting as a precursor in the synthesis of bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It's notably used in the production of Cefpirome, a fourth-generation cephalosporin antibiotic (Fu Chun, 2007).

  • Preparative Routes

    Various synthetic routes for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are documented, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, highlighting its potential for further development (Fu Chun, 2007).

Catalysis and Polymerization

  • Nickel-Catalyzed Reactions

    The compound is utilized in nickel-catalyzed [4 + 2] cycloaddition reactions with 1,3-dienes and nitriles, producing pyridines regioselectively. This method emphasizes the compound's role in facilitating the synthesis of highly substituted pyridine derivatives, crucial in organic synthesis and medicinal chemistry applications (Ohashi, Takeda, Ikawa, & Ogoshi, 2011).

  • Polyethylene Production

    A novel family of strained imino-cyclopenta[b]pyridines was synthesized, demonstrating high activity towards ethylene polymerization when activated with MAO or MMAO. This research underscores the compound's potential in producing highly branched unsaturated polyethylenes, which are significant for advanced material science applications (Zhang et al., 2017).

Future Directions

Cyclopenta[b]pyridine derivatives, including “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine”, have been found to exhibit a wide spectrum of biological activity, making them of high practical importance . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.

properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNGDVIVYLVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737959
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

CAS RN

126215-93-8
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-(pent-4-ynyl)pyrimidine (H. C. van der Plas, Tetrahedron 1989, 45, 5151-5162) (4.95 g (27.4 mmol) in nitrobenzene (50 ml) was heated to 210° C. for 1.5 hours under a continuous stream of nitrogen. The reaction was followed by TLC (silica gel, heptane: ethyl acetate=2:1; UV detection 254 nm). After completion, the reaction mixture was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 3-chloro-6,7-dihydro-5H-[1]pyrindine was obtained as a light brown solid (3.21 g, 76%); (calculated) C8H8ClN [153.61]; (found) [M+H]+=154.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 4
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 6
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.